5-((Bis(carboxymethyl)amino)methyl)isophthalic acid 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18417881
InChI: InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C13H13NO8
Molecular Weight: 311.24 g/mol

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid

CAS No.:

Cat. No.: VC18417881

Molecular Formula: C13H13NO8

Molecular Weight: 311.24 g/mol

* For research use only. Not for human or veterinary use.

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid -

Specification

Molecular Formula C13H13NO8
Molecular Weight 311.24 g/mol
IUPAC Name 5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Standard InChI Key PGSBDBSMCGVPOQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O

Introduction

Molecular and Structural Characteristics

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid (hereafter referred to as Compound A) has the molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol. Its structure features a central benzene ring substituted at the 1,3,5-positions: two carboxyl groups at positions 1 and 3, and a bis(carboxymethyl)aminomethyl group at position 5 (Figure 1). This arrangement creates a tripodal ligand capable of coordinating metal ions through its carboxylate and tertiary amine functionalities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₈
Molecular Weight311.24 g/mol
IUPAC Name5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid
CAS NumberNot publicly disclosed

The compound is structurally distinct from 5-(Bis(4-carboxybenzyl)amino)isophthalic acid (PubChem CID 129896777), which features benzyl-carboxylate substituents rather than carboxymethyl groups . This difference significantly impacts their coordination behavior and solubility profiles.

Synthesis and Preparation

While no direct synthesis protocol for Compound A is publicly documented, analogous compounds suggest a multi-step route involving:

  • Nitration of isophthalic acid to introduce a nitro group at the 5-position .

  • Reduction of the nitro group to an amine using sodium disulfide under alkaline conditions .

  • Mannich reaction to introduce the bis(carboxymethyl)amine moiety via formaldehyde and glycine derivatives.

A patent describing the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid (yield: 97%, purity >99%) provides a foundational methodology . Subsequent functionalization would require protecting carboxyl groups during the Mannich reaction to prevent side reactions.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsTemperatureDurationYield*
1HNO₃/H₂SO₄0–5°C4 h85%
2Na₂S₂O₄, H₂O, Na₂CO₃90–98°C3 h97%
3Formaldehyde, iminodiacetic acid, HCl60°C12 h65%

*Theoretical yields based on analogous reactions .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Compound A exhibits strong potential as a linker in MOFs due to its multiple carboxylate donors and flexible aminomethyl arm. A structurally related compound, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, forms 2D and 3D MOFs with Cu(II), Zn(II), and Cd(II), demonstrating the versatility of this ligand class .

Key MOF Characteristics

  • Cu(II) MOF ([{Cu(L1)(DMF)}·DMF·H₂O]): 2D layered structure with paddle-wheel dinuclear clusters .

  • Catalytic Activity: Effective in peroxidative oxidation of alcohols (conversion >90%) and nitroaldol reactions (yield: 70–85%) under microwave conditions .

Compound A’s additional carboxymethyl groups may enhance metal-binding capacity compared to pyridyl-based analogs, though this remains experimentally unverified .

Spectroscopic Characterization

While specific FTIR data for Compound A is unavailable, related isophthalic acid derivatives show:

  • Carboxylate Stretching: 1600–1400 cm⁻¹ (asymmetric νₐ(COO⁻)) and 1400–1300 cm⁻¹ (symmetric νₛ(COO⁻)).

  • N-H Stretching: 3400–3200 cm⁻¹ (tertiary amine).

¹H NMR predictions (D₂O, 400 MHz):

  • δ 3.8–4.2 ppm (m, 4H, N-CH₂-COO⁻)

  • δ 4.5–4.7 ppm (s, 2H, Ar-CH₂-N)

  • δ 8.2–8.5 ppm (m, 3H, aromatic protons).

Future Research Directions

  • MOF Optimization: Systematic studies varying metal centers (e.g., Fe(III), Zr(IV)) to tune porosity and catalytic activity.

  • Drug Delivery: Exploiting carboxylate groups for pH-responsive drug release.

  • Spectroscopic Validation: Full FTIR, NMR, and X-ray crystallographic analysis to confirm predicted properties.

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